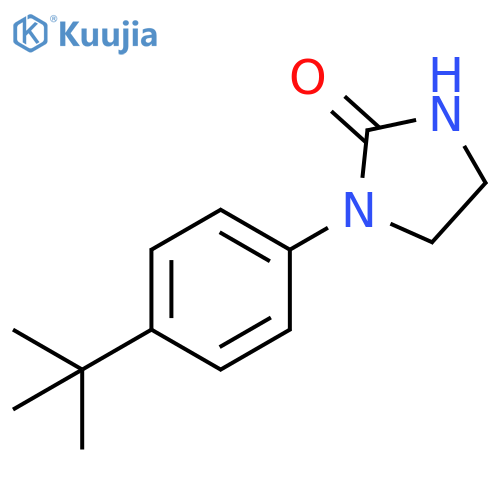

Cas no 1092346-57-0 (1-(4-tert-butylphenyl)imidazolidin-2-one)

1092346-57-0 structure

商品名:1-(4-tert-butylphenyl)imidazolidin-2-one

CAS番号:1092346-57-0

MF:C13H18N2O

メガワット:218.294823169708

MDL:MFCD11501858

CID:4570970

1-(4-tert-butylphenyl)imidazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-tert-butylphenyl)imidazolidin-2-one

- 2-Imidazolidinone, 1-[4-(1,1-dimethylethyl)phenyl]-

-

- MDL: MFCD11501858

- インチ: 1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16)

- InChIKey: CEXQZKAKUMSWKI-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C2=CC=C(C(C)(C)C)C=C2)CCN1

1-(4-tert-butylphenyl)imidazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB344917-100 mg |

1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one; . |

1092346-57-0 | 100MG |

€208.80 | 2022-06-10 | ||

| Key Organics Ltd | FA-0891-5MG |

1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one |

1092346-57-0 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | FA-0891-1MG |

1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one |

1092346-57-0 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Ambeed | A950746-50mg |

1-(4-tert-Butylphenyl)imidazolidin-2-one |

1092346-57-0 | 90% | 50mg |

$138.0 | 2024-04-26 | |

| A2B Chem LLC | AI81895-5mg |

1-(4-tert-butylphenyl)imidazolidin-2-one |

1092346-57-0 | >90% | 5mg |

$215.00 | 2024-01-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00915780-1g |

1-(4-tert-Butylphenyl)imidazolidin-2-one |

1092346-57-0 | 90% | 1g |

¥4193.0 | 2023-04-06 | |

| abcr | AB344917-500 mg |

1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; . |

1092346-57-0 | 90% | 500 mg |

€678.60 | 2023-07-19 | |

| abcr | AB344917-1g |

1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; . |

1092346-57-0 | 90% | 1g |

€1312.80 | 2025-02-20 | |

| A2B Chem LLC | AI81895-1mg |

1-(4-tert-butylphenyl)imidazolidin-2-one |

1092346-57-0 | >90% | 1mg |

$202.00 | 2024-01-05 | |

| A2B Chem LLC | AI81895-10mg |

1-(4-tert-butylphenyl)imidazolidin-2-one |

1092346-57-0 | >90% | 10mg |

$241.00 | 2024-01-05 |

1-(4-tert-butylphenyl)imidazolidin-2-one 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1092346-57-0 (1-(4-tert-butylphenyl)imidazolidin-2-one) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1092346-57-0)1-(4-tert-butylphenyl)imidazolidin-2-one

清らかである:99%/99%

はかる:500mg/1g

価格 ($):402.0/778.0